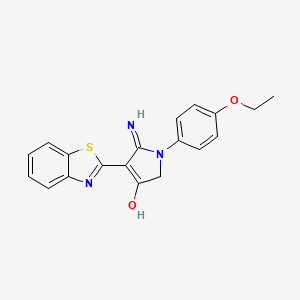![molecular formula C15H15N3O4 B6043351 ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a pyrazine derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of the enzyme MurA, which is involved in bacterial cell wall synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial cell wall synthesis, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. This compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in drug discovery. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, including the exploration of its potential applications in the treatment of inflammatory diseases, the investigation of its mechanism of action, and the development of more potent and selective derivatives. This compound could also be further studied for its potential applications in the treatment of other diseases, such as cancer and bacterial infections.
Méthodes De Synthèse
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with ethyl 2-oxo-2-pyrazinecarboxylate, and the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid. The former method involves the addition of 2-methoxybenzylamine to ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a base, followed by purification using column chromatography. The latter method involves the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid in the presence of a coupling agent, followed by purification using column chromatography.
Applications De Recherche Scientifique
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including HeLa and MCF-7 cells. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOYQWFNCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)


![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
